molecular formula C15H20N2O4 B11839764 Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B11839764
M. Wt: 292.33 g/mol
InChI Key: FFRVGSYFHBKLCX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a versatile chemical compound with a molecular weight of 292.33 g/mol and a purity of at least 95% . This compound is known for its unique blend of properties, making it an invaluable asset in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-(3-carbamoylphenoxy)piperidine with ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and diverse applications.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-20-15(19)17-8-6-12(7-9-17)21-13-5-3-4-11(10-13)14(16)18/h3-5,10,12H,2,6-9H2,1H3,(H2,16,18)

InChI Key

FFRVGSYFHBKLCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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